Product packaging for Ccris 5723(Cat. No.:CAS No. 25990-37-8)

Ccris 5723

Cat. No.: B1678885
CAS No.: 25990-37-8
M. Wt: 466.5 g/mol
InChI Key: JZIQWNPPBKFOPT-CEGILMFESA-N
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Description

Origin and Natural Occurrence of Nimbolide in Azadirachta indica

Nimbolide is primarily isolated from the leaves and flowers of the neem tree, Azadirachta indica (Meliaceae family). nih.govoncotarget.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.networldneemorganisation.org The neem tree is native to the Indian subcontinent and is now widely distributed across tropical regions globally. oncotarget.comnih.gov Different parts of the neem tree are known to contain a variety of bioactive compounds, with tetranortriterpenoids, or limonoids, being among the most significant. oncotarget.comresearchgate.netfoodandnutritionresearch.net Nimbolide is considered one of the most potent limonoids found in the leaves and flowers of Azadirachta indica. foodandnutritionresearch.netfoodandnutritionresearch.net

Historical Context of Nimbolide Research in Natural Product Chemistry and Traditional Medicine

The neem tree has a long history of use in traditional medicine for treating various human ailments. foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netmdpi.com Extracts from the neem tree have been traditionally used for conditions such as skin problems, infections, and gastric ulcers. nih.govfoodandnutritionresearch.netnih.gov This extensive traditional use provided an early impetus for the scientific investigation of the chemical constituents responsible for these observed effects. Nimbolide was first isolated from the leaves and flowers of Azadirachta indica. nih.gov Early research in natural product chemistry focused on the isolation and structural elucidation of compounds from neem, leading to the identification of nimbolide as a key bioactive component. oncotarget.comresearchgate.netfoodandnutritionresearch.netnih.gov Studies in natural product chemistry have also explored the allelopathic activity of neem extracts, with compounds like nimbolide B showing growth inhibitory effects on various plants. mdpi.com

Significance of Nimbolide as a Bioactive Limonoid in Drug Discovery Efforts

Nimbolide's significance in drug discovery stems from its diverse and potent biological activities, particularly its reported anticancer properties. nih.govoncotarget.comnih.govresearchgate.netresearchgate.netresearchgate.networldneemorganisation.orgfoodandnutritionresearch.netfoodandnutritionresearch.netresearchgate.netbiorxiv.orgacs.orgadtu.in It has been shown to possess anti-inflammatory, antioxidant, anti-microbial, antiviral, anti-invasive, neuroprotective, hepatoprotective, and pro-apoptotic properties. foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net Accumulating evidence from in vitro and in vivo studies indicates that nimbolide exhibits potent antiproliferative effects on a wide spectrum of cancer cell lines and demonstrates chemotherapeutic efficacy in preclinical animal tumor models. researchgate.netresearchgate.netresearchgate.networldneemorganisation.orgacs.org

Research has focused on understanding the molecular mechanisms underlying nimbolide's effects. Nimbolide has been reported to modulate key signaling pathways involved in chronic diseases, including Mitogen-activated protein kinases (MAPKs), NF-κB, and PI3K/AKT. foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netbohrium.com It has also been shown to influence signaling molecules such as transforming growth factor (TGF-β), Matrix metalloproteinases (MMPs), and Vascular Endothelial Growth Factor (VEGF). foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net Studies have indicated that nimbolide can inhibit cancer progression through various mechanisms, including inducing apoptosis, inhibiting tumor cell proliferation, invasion, angiogenesis, and metastatic growth. researchgate.netresearchgate.netresearchgate.net For example, nimbolide has been shown to decrease cell proliferation and migration in breast cancer cells by downregulating the NF-κB pathway. researchgate.net In colorectal cancer cells, nimbolide inhibited proliferation and induced apoptosis, downregulating the expression of antiapoptotic proteins such as Bcl-2, Bcl-xL, and survivin. nih.gov

The potential of nimbolide to overcome multidrug resistance and its ability to be utilized in targeted protein degradation further enhance its appeal in drug discovery. researchgate.netresearchgate.netacs.org Chemical biology approaches, such as activity-based protein profiling (ABPP), have been employed to identify the direct protein targets of nimbolide, revealing its interaction with the E3 ubiquitin ligase RNF114, which can lead to the stabilization of tumor suppressors like p21. researchgate.netresearchgate.netbiorxiv.orgberkeley.edu These findings highlight nimbolide's potential as a lead compound for developing novel therapeutic strategies.

Here is a table summarizing some reported biological activities and associated molecular targets of nimbolide:

Biological ActivityAssociated Molecular Targets/PathwaysReferences
Anti-inflammatoryTLR4/NF-κB signaling, inflammatory cytokines (IL-6, IL-1β, TNF-α), IkB-α, STAT3, HDAC3, p38 and JNK MAPKs foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netbohrium.com
AntioxidantNrf2/HO-1 signaling, oxidative stress, glutathione (B108866) peroxidase, catalase foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net
Anticancer (Anti-proliferative, Pro-apoptotic, Anti-metastatic, Anti-angiogenic)MAPKs, Wnt-β/catenin, NF-κB, PI3K/AKT, TGF-β, MMPs, VEGF, EMT proteins, Bcl-2, Bcl-xL, c-IAP-1, survivin, caspase-3, caspase-9, RNF114, p21, p57, TRAIL/DR5 researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.networldneemorganisation.orgfoodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netresearchgate.netadtu.inphcogj.com
Anti-microbialMembrane damage and lysis of S. aureus, biofilm disruption, NDM-1 inhibition worldneemorganisation.orgfoodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net
Antiviral foodandnutritionresearch.net
Anti-invasiveMMPs, ICAM-1, CXCR4 nih.govfoodandnutritionresearch.net
NeuroprotectiveNeuroinflammation, p38 and JNK MAPKs, AChE, Aβ, GSK-3β foodandnutritionresearch.netfoodandnutritionresearch.net
HepatoprotectiveInflammatory cytokines, IkB-α, STAT3, NF-kB, HDAC3 foodandnutritionresearch.netfoodandnutritionresearch.net
Antimalarial nih.govoncotarget.comfoodandnutritionresearch.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O7 B1678885 Ccris 5723 CAS No. 25990-37-8

Properties

CAS No.

25990-37-8

Molecular Formula

C27H30O7

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 2-[(1R,2S,4S,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

InChI

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15?,16-,17+,21+,22-,23+,25+,26-,27+/m0/s1

InChI Key

JZIQWNPPBKFOPT-CEGILMFESA-N

Isomeric SMILES

CC1=C2C(CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5(C6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nimbolide

Origin of Product

United States

Isolation, Purification, and Advanced Characterization Methodologies for Nimbolide

Chromatographic Techniques for Nimbolide Isolation

Chromatography plays a crucial role in obtaining nimbolide in a purified form. Various chromatographic approaches are utilized, ranging from traditional column chromatography for initial separation to high-performance liquid chromatography for fine purification and analysis.

Column Chromatography Approaches

Column chromatography is a common method for the initial isolation of nimbolide from crude plant extracts. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. In the context of nimbolide isolation, silica (B1680970) gel is frequently used as the stationary phase. nih.gov Crude extracts, often obtained through solvent extraction of neem leaves or seeds, are loaded onto the silica gel column. nih.govthaiscience.info Elution is typically performed using solvent systems of increasing polarity, such as mixtures of hexane (B92381) and dichloromethane (B109758) or ethyl acetate (B1210297) and hexane. thaiscience.infomdpi.com Fractions are collected and analyzed, usually by thin-layer chromatography (TLC), to identify those containing nimbolide. mdpi.com Fractions with similar TLC profiles are pooled.

One reported method involves macerating dried neem leaves in acetone, evaporating the filtrate to dryness, and then digesting the residue in hot hexane to remove less polar compounds. thaiscience.info The remaining dark green residue is then treated with methanol (B129727), leading to the formation of crystals upon refrigeration. thaiscience.info These crystals are further purified by crystallization from a dichloromethane:hexane mixture. thaiscience.info

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the further purification and quantitative analysis of nimbolide, allowing for higher resolution separation than traditional column chromatography. mdpi.comoncotarget.cominnovareacademics.in Reverse-phase HPLC is commonly employed for nimbolide purification. juniperpublishers.com

A reported HPLC method for nimbolide quantification utilizes a C18 column with an isocratic mobile phase consisting of acetonitrile (B52724) and water (90:10 v/v) at a flow rate of 1.0 ml/min. innovareacademics.in Detection is typically performed using a UV detector set at a specific wavelength, such as 207 nm, where nimbolide absorbs. innovareacademics.inresearchgate.net This method achieved a retention time of approximately 2.880 ± 0.05 min for nimbolide and demonstrated linearity over a concentration range of 3.125-200 ppm/ml. innovareacademics.in The method also showed good accuracy and reproducibility. innovareacademics.in

HPLC is also used in conjunction with mass spectrometry (LC-MS/MS) for sensitive detection and quantification of nimbolide in complex matrices, such as biological samples. preprints.orgcurtin.edu.auscilit.com

Microwave-Assisted Extraction (MAE) Strategies for Enhanced Yield

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that can enhance the yield and efficiency of nimbolide extraction from plant materials compared to traditional methods like Soxhlet extraction. mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uanih.govresearchgate.net MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid partitioning of the target compound into the solvent. researchgate.net

Studies have optimized MAE parameters for nimbolide extraction from neem leaves using response surface methodology (RSM). mdpi.comnih.govdntb.gov.uanih.govresearchgate.net Optimal conditions identified in one study included a solid-to-liquid ratio of 1:16 g/mL, microwave power of 280 W, and an extraction time of 22 minutes. mdpi.comnih.govdntb.gov.uanih.govresearchgate.net Under these optimized conditions, a high nimbolide yield of 7.243 mg/g dry weight was achieved. mdpi.com The enhanced efficiency of MAE is attributed to the microwave-induced heating, which disrupts cell walls and improves the solubility and diffusion of nimbolide into the solvent. researchgate.net

The following table summarizes example optimized MAE parameters and their corresponding yield:

ParameterOptimal ValueUnit
Solid/Liquid Ratio1:16g/mL
Microwave Power280W
Extraction Time22minutes
Nimbolide Yield7.243mg/g DW

Note: This table presents example data from a specific study on MAE optimization. mdpi.com

Spectroscopic and Analytical Approaches for Nimbolide Identity Confirmation

After isolation and purification, spectroscopic and analytical techniques are essential for confirming the identity and structure of nimbolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of nimbolide, providing detailed information about the arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used. mdpi.comnih.govresearchgate.netnih.govnewdrugapprovals.org

¹H NMR spectra of nimbolide exhibit characteristic signals corresponding to different proton environments in the molecule, including signals for methyl groups, methylene (B1212753) groups, methine protons, and vinylic protons. mdpi.comnih.govnewdrugapprovals.org For instance, signals around δ 7.32 (t), 7.28 (d), and 7.22 (s) ppm are typically observed for protons on the furan (B31954) ring and other vinylic positions. mdpi.comnih.govnewdrugapprovals.org Methyl protons appear as singlets at higher field strengths, such as around δ 1.22, 1.37, 1.47, and 1.70 ppm. mdpi.comnih.govnewdrugapprovals.org The methoxy (B1213986) group typically shows a singlet around δ 3.54 ppm. mdpi.comnih.govnewdrugapprovals.org

¹³C NMR spectroscopy provides information about the carbon skeleton of nimbolide, showing signals for carbonyl carbons, olefinic carbons, oxygen-bearing carbons, and methyl and methylene carbons. mdpi.comnewdrugapprovals.org Characteristic signals for the carbonyl carbons of the lactone and ester groups are observed at distinct chemical shifts, typically above δ 170 ppm. mdpi.comnewdrugapprovals.org Olefinic carbons appear in the δ 110-150 ppm range, while saturated carbons are found at higher fields. mdpi.comnewdrugapprovals.org

Reported NMR data for nimbolide are consistent across different studies, confirming its established structure. mdpi.comnih.govnewdrugapprovals.org

The following table provides example ¹H NMR data for Nimbolide:

Chemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationAssignment (Example)
7.32t1.61HFuran H
7.28d9.6 or 9.71HVinylic H
7.22s-1HFuran H
6.25m or dd1.9, 0.91HVinylic H
5.93d9.6 or 10.01HVinylic H
5.53m or tp5.6, 1.81HMethine H
4.62 or 4.64dd3.6/3.67, 12.51HMethine H
4.27d3.5/3.6/3.71HMethine H
3.66 or 3.67d8.2/8.4/9.01HMethine H
3.54s-3HOCH₃
3.25dd5.0/5.2, 16/16.251HMethylene H
3.19d12.5/12.81HMethine H
2.73 or 2.74t5.5/5.61HMethine H
2.38 or 2.39dd5.5/5.6, 16/16.251HMethylene H
2.22dd6.5/6.8, 12.0/12.41HMethylene H
2.10 or 2.12m or dt12.1, 8.41HMethine H
1.70 or 1.71s or d1.83HCH₃
1.47 or 1.48s-3HCH₃
1.37s-3HCH₃
1.22 or 1.23s-3HCH₃

Note: This table compiles example ¹H NMR data points from multiple sources, and slight variations in chemical shifts and coupling constants may occur depending on the spectrometer frequency and solvent. mdpi.comnih.govnewdrugapprovals.org

The following table provides example ¹³C NMR data for Nimbolide:

Chemical Shift (δ, ppm)Assignment (Example)
200.8C=O
175.0COO
173.0COO
149.6CH
144.8C
143.2CH
138.9CH
136.4C
131.0CH
126.5C
110.3CH
88.5CH
82.9CH
73.4CH
51.8OCH₃
50.3C
49.5CH
47.7CH
45.3C
43.7C
41.2CH₂
41.1CH
32.1CH₂
18.5CH₃
17.2CH₃
15.2CH₃
12.9CH₃

Note: This table compiles example ¹³C NMR data points from multiple sources, and slight variations in chemical shifts may occur depending on the spectrometer frequency and solvent. mdpi.comnewdrugapprovals.org

Mass Spectrometry (MS) Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of nimbolide and for providing fragmentation patterns that aid in structural confirmation. preprints.orgcurtin.edu.auscilit.comresearchgate.netbiorxiv.org Various ionization techniques can be coupled with MS for nimbolide analysis, including Electrospray Ionization (ESI). preprints.orgcurtin.edu.au

In positive ion mode ESI-MS, nimbolide typically shows protonated molecular ions ([M+H]⁺) and adduct ions, such as sodium adducts ([M+Na]⁺). preprints.orgresearchgate.net The theoretical monoisotopic mass for C₂₇H₃₀O₇ is 466.199 Da. nih.govnih.gov Observed mass-to-charge ratio (m/z) values for nimbolide are consistent with its molecular weight. For example, a protonated molecular ion ([M+H]⁺) at m/z 467.221 and a sodium adduct ion ([M+Na]⁺) at m/z 489.204 have been reported. researchgate.net

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the compound and can be used for definitive identification, especially when analyzing complex mixtures or trace amounts of nimbolide. preprints.orgbiorxiv.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for the sensitive and specific detection and quantification of nimbolide in various matrices. preprints.orgcurtin.edu.auscilit.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the characterization and quantification of nimbolide, particularly due to the presence of chromophores within its structure. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum as a function of wavelength. This technique can be used to identify the presence of nimbolide in extracts and to quantify its concentration based on its characteristic absorption maxima and molar absorptivity.

Studies have reported using UV-Vis spectroscopy to analyze neem extracts and identify characteristic absorption peaks. For instance, aqueous neem leaf extract has shown a maximum absorption peak at 286 nm. thepharmajournal.com While a specific absorption maximum solely for purified nimbolide using UV-Vis spectroscopy was not consistently detailed across all search results, UV detection is commonly employed in hyphenated techniques like High-Performance Liquid Chromatography (HPLC) for monitoring nimbolide. innovareacademics.in For example, HPLC methods for nimbolide quantification often utilize a UV detector set at 217 nm. mdpi.cominnovareacademics.inresearchgate.net Another study reported using 207 nm for the detection of nimbolide in an HPLC method. innovareacademics.in The specific wavelength of maximum absorbance can be influenced by the solvent used.

Purity Assessment and Standardization of Nimbolide Extracts

Assessing the purity of isolated nimbolide and standardizing extracts are critical steps for ensuring consistency and reliability in research and potential applications. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the quantitative analysis and purity assessment of nimbolide. innovareacademics.innih.gov HPLC methods typically involve reversed-phase columns (e.g., C18) and a mobile phase consisting of a mixture of solvents such as methanol and water or acetonitrile and water, often in an isocratic elution system. mdpi.cominnovareacademics.in UV detection at specific wavelengths, such as 217 nm or 207 nm, is commonly employed for monitoring nimbolide during HPLC analysis. mdpi.cominnovareacademics.inresearchgate.net

Validation of HPLC methods for nimbolide quantification includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.cominnovareacademics.in A good linear relationship between nimbolide concentration and peak area is expected over a defined range. mdpi.cominnovareacademics.in For instance, linearity has been demonstrated for nimbolide concentrations ranging from 0.25 to 200 µg/mL with a high correlation coefficient (R² > 0.999). mdpi.com Reported LOD and LOQ values for nimbolide analysis by HPLC and HPTLC vary depending on the specific method and matrix. mdpi.cominnovareacademics.inresearchgate.net

Thin-layer chromatography (TLC), including High-Performance Thin-Layer Chromatography (HPTLC), is also utilized for the analysis and purity assessment of nimbolide, offering a simpler and faster alternative to HPLC for certain applications. researchgate.netakjournals.com HPTLC methods using silica gel plates and solvent systems like ethyl acetate-hexane have been developed for the determination of nimbolide in herbal extracts. researchgate.netakjournals.com Densitometric analysis at a specific wavelength, such as 254 nm, is used for quantification in HPTLC. akjournals.com

Purity levels of isolated nimbolide are often reported based on chromatographic analysis. Preparative methods have successfully yielded nimbolide with purity exceeding 98%. mdpi.comnih.govdntb.gov.ua Commercial sources also offer nimbolide with stated purity levels, such as ≥97% or 99.79%, determined by techniques like HPLC. caymanchem.commedchemexpress.com

Standardization of neem extracts intended to contain nimbolide involves quantifying the amount of nimbolide present using validated analytical methods like HPLC or HPTLC. This ensures that different batches of extract contain a consistent level of the bioactive compound.

Chemical Synthesis and Semisynthesis of Nimbolide and Its Analogues

Total Synthesis Approaches for the Nimbolide Scaffold

The intricate architecture of nimbolide presents a considerable challenge for total synthesis. The first total synthesis of nimbolide was reported by the Qin group in 2024. chemrxiv.org This approach, along with formal syntheses reported by Li and Ma, often relies on accessing a specific trans-decalin derivative. chemrxiv.org This key intermediate possesses a free alcohol at the C7 position, which acts as a nucleophile in a subsequent O-H insertion reaction. chemrxiv.org The Qin group's strategy involved a degradative approach starting from dehydroabietic acid to obtain this crucial trans-decalin intermediate. chemrxiv.org

Another reported stereoselective total synthesis of nimbolide was achieved in a convergent 11-step sequence starting from α-methyl-(R)-carvone. chemrxiv.org A key step in this synthesis was a stereoselective palladium-catalyzed borylative Heck cyclization, which was used to construct the A-ring of the nimbolide core while simultaneously introducing oxidation at C28. chemrxiv.org This was followed by selective manipulations to furnish a fully decorated decalin moiety on a large scale. chemrxiv.org A stereoretentive SN1 etherification reaction was then employed to couple two complex fragments, forming the critical C-O bond with high selectivity. chemrxiv.org The synthesis was completed through a regioselective radical cyclization and a late-stage lactonization. chemrxiv.org

Modular and Convergent Synthetic Strategies for Nimbolide Analogues

Developing modular and convergent synthetic strategies is essential for the efficient generation of diverse nimbolide analogues. A convergent synthesis of nimbolide has been achieved through a late-stage coupling strategy. nih.govnih.govresearchgate.net This approach facilitates modular access to nimbolide and a variety of its analogues. nih.govnih.govresearchgate.net The strategy utilizes a pharmacophore-containing building block and incorporates diversifiable hydrazone units. nih.govnih.gov Through a sulfonyl hydrazone-mediated etherification and a radical cyclization, this method allows for the flexible construction of the nimbolide core and the introduction of variations. nih.govnih.gov

The generality of this modular synthetic strategy has been demonstrated by providing access to a range of analogues with modifications in the C-ring size (five-membered or six-membered) and substitutions on the E-ring. nih.gov Studies on synthetic isomers varying in C-ring size and stereochemistry have shown comparable cytotoxicity to nimbolide, while an isomer with rearranged C- and D-rings proved inactive, highlighting the importance of the core scaffold integrity for activity. nih.gov

Functionalization and Derivatization Protocols for Structural Diversity

Structural diversity is explored through the functionalization and derivatization of nimbolide and its synthetic intermediates. Simple functional group modification of the basic nimbolide core has been employed to synthesize a number of novel nimbolide derivatives. google.com These protocols aim to generate analogues with diverse structural features for biological evaluation. google.com

Specific functionalization strategies have been developed for the synthesis of nimbolide-based probes. For instance, an alkyne-functionalized nimbolide probe was synthesized in three steps from nimbolide. nih.govbiorxiv.org This synthesis involved selective bromination at the C2 position of the furan (B31954) moiety, followed by a Suzuki coupling with 4-formylphenylboronic acid to yield an aryl-aldehyde. nih.govbiorxiv.org The aldehyde was then converted to its corresponding carboxylic acid via Pinnick oxidation. nih.govbiorxiv.org Finally, coupling of the carboxylic acid with propargyl amine afforded the target alkyne-functionalized probe. nih.govbiorxiv.org

In analytical contexts, derivatization with methanol-sulfuric acid reagent has been shown to increase the sensitivity of detection for nimbolide in methods like HPTLC. oup.comnih.govresearchgate.netoup.comscribd.com

Design Principles for Nimbolide-Derived Bifunctional Molecules

Nimbolide has been utilized in the design of bifunctional molecules, particularly in the field of targeted protein degradation (TPD) as a component of proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.netfrontiersin.org PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI) linked to a ligand for an E3 ubiquitin ligase, designed to induce the proximity of the POI and the E3 ligase, leading to POI ubiquitination and degradation. nih.govfrontiersin.org

Nimbolide has been identified as a covalent binder and recruiter of the E3 ligase RNF114. nih.govresearchgate.net This property allows nimbolide to serve as the E3 ligase binding moiety in RNF114-recruiting PROTACs. The general design principles for constructing such bifunctional molecules involve several key considerations:

Ligand Identification: This involves identifying suitable ligands for both the protein of interest and the E3 ligase (nimbolide in this case). This can be achieved through known ligands, rational design, or screening techniques. harvard.edu

Linkerology: The design and selection of the linker connecting the two ligands are critical. The linker's length, flexibility, and chemical composition can significantly influence the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, thereby affecting the molecule's activity. harvard.edu Exploring a variety of chemical diversity in linker design is often recommended. harvard.edu

Exit Vector Adjustment: The specific point of attachment of the linker to each ligand (the exit vector) is also crucial as it dictates the relative orientation of the POI and the E3 ligase within the ternary complex. harvard.edu

Examples of nimbolide-based bifunctional molecules include XH2, a degrader constructed by linking nimbolide to the BRD4 inhibitor JQ1. biorxiv.orgnih.gov Another example is BT1, a PROTAC connecting nimbolide to the kinase inhibitor dasatinib. researchgate.net These examples demonstrate the application of nimbolide as an E3 ligase recruiter in the design of bifunctional molecules for targeted protein degradation.

Structure Activity Relationship Sar Studies of Nimbolide and Its Derivatives

Identification of Essential Pharmacophoric Elements for Biological Activity

Several structural features of nimbolide have been identified as crucial for its biological activities. These include the α,β-unsaturated ketone moieties, the γ-lactone rings, and the C7-C8 epoxide. worldneemorganisation.orgnih.govchemrxiv.orgescholarship.org

Role of α,β-Unsaturated Ketone Moieties

The α,β-unsaturated ketone structural element is considered a primary contributor to the significant cell cytotoxicity and anticancer effects of nimbolide. worldneemorganisation.orgnih.gov This moiety is known to act as a Michael acceptor, capable of reacting covalently with nucleophilic residues, such as cysteine, in target proteins. biorxiv.orgbiorxiv.org This covalent interaction is believed to be a key mechanism by which nimbolide exerts its biological effects, including the inhibition of certain enzymes and modulation of signaling pathways. worldneemorganisation.orgbiorxiv.org Studies on other natural products with α,β-unsaturated cyclic carbonyl compounds have also highlighted their ability to react as electrophiles with nucleophilic sites, contributing to various biological functions. rsc.org

Significance of γ-Lactone Rings

The γ-lactone moiety is also reported to be responsible for nimbolide's cytotoxicity. nih.govresearchgate.net The presence of a γ-lactone ring, particularly when α,β-unsaturated, can enhance the reactivity of a compound as a Michael acceptor compared to acyclic counterparts. rsc.org This structural feature, along with the α,β-unsaturated ketone, contributes to the electrophilic nature of nimbolide, facilitating interactions with biological targets. escholarship.orgrsc.org The γ-lactone ring in nimbolide is formed by the C4 carboxylate and the C6 hydroxyl group. chemrxiv.org

Importance of the C7-C8 Epoxide

SAR studies prioritize the C7-C8 epoxide as another important structural element for nimbolide's activity. While the provided search results don't extensively detail the specific role of the C7-C8 epoxide in nimbolide's mechanism, epoxides in other natural products, such as briarane-type diterpenoids, have been shown to be critical for their biological activities and can engage target proteins through covalent modification. nih.govresearchgate.net This suggests a potential similar role for the C7-C8 epoxide in nimbolide, contributing to its ability to interact with biological molecules.

Impact of Structural Modifications on Efficacy and Selectivity

Structural modifications of nimbolide have been explored to potentially enhance its cytotoxic activity and improve its pharmacological properties. Modifications on the lactone ring, particularly the synthesis of amide derivatives, have been shown to enhance the cytotoxic activity of nimbolide. nih.govnih.gov For example, studies have reported that certain amide derivatives of nimbolide possessed stronger inhibitory activities against various cancer cell lines compared to the parent compound. nih.gov

Modular synthetic approaches have enabled the preparation of diverse arrays of synthetic nimbolide derivatives, allowing for systematic SAR exploration. nih.gov These studies have provided analogues with superior activity compared to the natural product in certain contexts, such as PARP1 trapping. nih.gov Modifications on the C- and E-rings of nimbolide have shown the possibility of modulating potency and physicochemical properties. nih.gov Replacing the furan (B31954) group on the E-ring has also been explored with the aim of improving activity and replacing a potentially metabolically labile group. nih.gov A library of nimbolide derivatives with diverse structural features has been synthesized and evaluated for their anticancer potential, demonstrating that simple functional group modification of the basic nimbolide core can lead to active compounds. google.com

Computational and In Silico Approaches in Nimbolide SAR Analysis

Computational and in silico approaches have become valuable tools in the SAR analysis of nimbolide and its interaction with biological targets. These methods can predict the binding affinity of nimbolide and its derivatives to target proteins, providing insights into the potential biological activity. ekb.egnih.gov

Molecular docking studies, for instance, have been used to investigate the binding tendency of nimbolide with various protein targets, including those involved in viral activity and fungal diseases. ekb.egnih.govijirmf.comresearchgate.net These studies can help identify potential binding sites and the functional groups involved in the interaction. nih.govijirmf.com For example, molecular docking has been used to validate the affinity of nimbolide for different protein targets in bacteria, fungi, and insects, with some studies suggesting a higher affinity for the furan ring in certain interactions. nih.gov

In silico methods can also be used to assess quantitative structure-activity relationship (QSAR) properties, aiding in the initial prediction of compound activity based on their structural features. ijirmf.com Furthermore, molecular dynamics simulations can be employed to validate the stability of protein-ligand complexes predicted by docking studies, providing a more dynamic view of the interaction. nih.govresearchgate.net Computational approaches can also assist in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, although comprehensive long-term toxicological studies are still needed. researchgate.netekb.eg

Molecular Mechanisms of Action of Nimbolide in Cellular Systems

Modulation of Cell Cycle Progression and Cell Proliferation

Cell cycle dysregulation is a hallmark of cancer, leading to uncontrolled cell growth genominfo.orgnih.gov. Nimbolide has been shown to interfere with the orderly progression of the cell cycle, thereby inhibiting cell proliferation adtu.ingenominfo.orgoncotarget.comnih.gov.

Regulation of Cyclin-Dependent Kinases (CDKs) and Cyclins

Cell cycle progression is tightly controlled by the sequential activation and inactivation of cyclin-dependent kinases (CDKs), which form complexes with regulatory proteins called cyclins adtu.innih.gov. Nimbolide has been reported to downregulate the expression and activity of various CDKs and cyclins, crucial for driving the cell cycle adtu.innih.gov. Studies have shown that nimbolide can reduce the levels of cyclins such as cyclin A, cyclin B, and cyclin D1, as well as inhibit the activity of CDK4/CDK6 and CDK2/cyclin E complexes foodandnutritionresearch.netnih.govnih.govwjgnet.commedchemexpress.com. This modulation disrupts the normal cell cycle transitions nih.gov.

Research findings on Nimbolide's regulation of CDKs and Cyclins:

Cell Line/Cancer TypeNimbolide ConcentrationObserved EffectRelevant Proteins AffectedSource
HeLa cellsDose-dependentDownregulation of cyclin B and cyclin D1Cyclin B, Cyclin D1 foodandnutritionresearch.netnih.govnih.gov
Breast cancer cells2-6 µMRepression of cyclins (A1/B/C/D1/E1)Cyclin A1, B, C, D1, E1 medchemexpress.com
GlioblastomaNot specifiedInhibition of CDK4/CDK6 kinase activity, downregulation of cyclin ECDK4, CDK6, Cyclin E nih.govnih.gov
Colon cancer cellsNot specifiedReduction of cyclin A level, reduced expression of CDK2/cyclin E complexCyclin A, CDK2, Cyclin E nih.govnih.gov
HCC miceNot specifiedReduces CDK4 and Cyclin D1 protein expressionCDK4, Cyclin D1 wjgnet.com
HT-29 cellsNot specifiedDownregulation of cyclin A, cdk2, cyclin D1Cyclin A, CDK2, Cyclin D1 foodandnutritionresearch.net

Induction of Cell Cycle Arrest Phases (e.g., G0/G1, S)

By modulating the activity of CDKs and cyclins, nimbolide induces cell cycle arrest at specific phases, preventing uncontrolled proliferation adtu.ingenominfo.orgoncotarget.comnih.gov. Studies have reported that nimbolide can induce cell cycle arrest at the G0/G1 phase, the S phase, and the G2/M phase, depending on the cell type and concentration used foodandnutritionresearch.netgenominfo.orgnih.govnih.govresearchgate.net. For instance, nimbolide treatment has been shown to accumulate cells in the G0/G1 phase in HeLa cells, accompanied by the accumulation of p21, a CDK inhibitor foodandnutritionresearch.netnih.govnih.gov. In colon cancer cells, nimbolide induced S phase arrest by inhibiting cyclin A nih.gov. G2/M phase arrest has also been observed in bladder cancer cells treated with nimbolide, mediated by pathways involving Chk2 and p21 foodandnutritionresearch.netresearchgate.net.

Research findings on Nimbolide's induction of Cell Cycle Arrest:

Cell Line/Cancer TypeNimbolide ConcentrationCell Cycle Arrest PhaseKey Mediators/ObservationsSource
HeLa cellsDose-dependentG0/G1p53-dependent p21 accumulation, downregulation of cyclins foodandnutritionresearch.netnih.govnih.gov
Colon cancer cellsNot specifiedG0/G1, S, G2/MRepression of cyclin A/cyclin D1 genominfo.orgnih.gov
HT-29 cellsNot specifiedG2/M and G0/G1Upregulation of p21 genominfo.orgnih.gov
U937 cells1-2.5 µMDisruption (decrease in G0/G1, increase in S and G2/M)Flow cytometric analysis genominfo.orgoncotarget.com
GlioblastomaNot specifiedG1-SInhibition of CDK4/CDK6, hypophosphorylation of Rb nih.govnih.gov
Bladder cancer cells0.5-3 µMG2/MChk2-p21-Cdc2/cyclin B1-Wee1 and Chk2-Cdc25C pathways foodandnutritionresearch.netresearchgate.net

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its evasion is a characteristic of cancer genominfo.org. Nimbolide is a potent inducer of apoptosis in various cancer cell types, acting through both intrinsic and extrinsic pathways adtu.ingenominfo.orgoncotarget.comcapes.gov.brsemanticscholar.org.

Activation of Intrinsic Apoptotic Cascades (Mitochondrial Pathway)

The intrinsic apoptotic pathway is initiated by intracellular signals that lead to mitochondrial outer membrane permeabilization (MOMP) genominfo.orgoncotarget.comsemanticscholar.org. This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm genominfo.orgoncotarget.comcapes.gov.brscielo.br. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspases, particularly caspase-9 oncotarget.comscielo.br. Activated caspase-9 subsequently cleaves and activates executioner caspases like caspase-3, leading to the dismantling of the cell oncotarget.comcapes.gov.brscielo.br. Nimbolide has been shown to induce MOMP, decrease mitochondrial membrane potential, and promote the release of cytochrome c, thereby activating the intrinsic pathway capes.gov.brnih.govresearchgate.net.

Research findings on Nimbolide's activation of the Intrinsic Apoptotic Pathway:

Cell Line/Cancer TypeObserved EffectsKey Mediators/ObservationsSource
Breast cancer cellsInduction of apoptosisUpregulation of Bax and Bad, downregulation of Bcl-2 and Bcl-xL, release of cytochrome c, activation of caspase-3 and caspase-9 genominfo.orgcapes.gov.brsemanticscholar.orgresearchgate.net
Choriocarcinoma cellsInduction of apoptosisUpregulation of Apaf1 and caspase-3, decrease in Bcl-2/Bax ratio genominfo.orgresearchgate.net
Osteosarcoma cellsInduction of apoptosisIncreased ROS, mitochondrial dysfunction, decreased mitochondrial membrane potential, activation of caspase-3 and caspase-9 nih.gov
HepG2 cellsInduction of intrinsic apoptosisUpregulation of Bax, cytochrome c, and Smac/DIABLO, downregulation of Bcl-2, activation of caspase-3 and caspase-9 foodandnutritionresearch.netcapes.gov.br
HeLa cellsMitochondria-mediated apoptosisDecline in mitochondrial transmembrane potential, release of cytochrome c begellhouse.comnih.gov
Gastric cancer ratsAltered levels of apoptosis markers, activation of caspase 9Modulation of Bcl-2 and Bax levels scielo.br

Involvement of Extrinsic Apoptotic Signaling (Death Receptor Pathway)

The extrinsic apoptotic pathway is triggered by the binding of death ligands (such as TNF-α, FasL, and TRAIL) to their cognate death receptors (like TNFR1, Fas, DR4, and DR5) on the cell surface genominfo.orgoncotarget.comsemanticscholar.org. This binding leads to the formation of the death-inducing signaling complex (DISC), which activates initiator caspase-8 oncotarget.comcapes.gov.brsemanticscholar.org. Activated caspase-8 can directly activate executioner caspases or cleave Bid, a pro-apoptotic protein that links the extrinsic and intrinsic pathways capes.gov.brwaocp.org. Nimbolide has been shown to activate the extrinsic pathway by upregulating death receptors like DR4 and DR5 and activating caspase-8 capes.gov.brsemanticscholar.orgresearchgate.netwaocp.org.

Research findings on Nimbolide's involvement in the Extrinsic Apoptotic Pathway:

Cell Line/Cancer TypeObserved EffectsKey Mediators/ObservationsSource
Breast cancer cellsInduction of apoptosisUpregulation of FasL, TRAIL, and FADDR, activation of caspase-8 capes.gov.brsemanticscholar.orgresearchgate.net
Colon cancer cells (HT-29)Sensitization to TRAIL-induced apoptosisROS- and Erk-dependent upregulation of death receptors (DR4, DR5), activation of caspase-8 genominfo.orgsemanticscholar.orgwaocp.org
HT-29 cellsEnhanced TNF-α-induced cell deathUpregulation of DR5 via the JNK pathway, activation of Bid and caspase-3 waocp.org
Prostate cancer cellsInduction of apoptosis through activation of both intrinsic and extrinsic pathwaysNot specified in detail genominfo.orgsemanticscholar.org

Differential Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bcl-2 Family, Caspases)

A critical aspect of nimbolide-induced apoptosis is its ability to modulate the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family genominfo.orgcapes.gov.brscielo.brnih.govresearchgate.net. Nimbolide typically upregulates the expression of pro-apoptotic proteins such as Bax, Bad, and Bid, while downregulating the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 genominfo.orgcapes.gov.brscielo.brnih.govresearchgate.net. This shift in the Bcl-2 protein ratio favors MOMP and the subsequent activation of caspases capes.gov.brnih.govresearchgate.netfrontiersin.org. Nimbolide also directly activates initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of downstream substrates like PARP, a hallmark of apoptosis capes.gov.brnih.govresearchgate.net. Furthermore, nimbolide can inhibit inhibitors of apoptosis proteins (IAPs), further promoting caspase activity researchgate.net.

Research findings on Nimbolide's regulation of Apoptotic Proteins:

Cell Line/Cancer TypeEffect on Pro-Apoptotic ProteinsEffect on Anti-Apoptotic ProteinsEffect on Caspases/Other ProteinsSource
Breast cancer cellsUpregulation of Bad, Bax, FasL, FADD, TRAIL, cytochrome cDownregulation of Bcl-2, Bcl-xL, Mcl-1, XIAP-1Activation of caspase-3, -8, -9, cleavage of PARP genominfo.orgcapes.gov.brsemanticscholar.orgresearchgate.net
HepG2 cellsUpregulation of Bax, cytochrome c, Smac/DIABLODownregulation of Bcl-2Activation of caspase-3, -9 foodandnutritionresearch.netcapes.gov.br
Osteosarcoma cellsIncreased ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteinsAltered expression of Bcl-2 family membersActivation of caspase-3, -9, PARP nih.gov
Choriocarcinoma cellsUpregulation of Apaf1Decrease in Bcl-2/Bax ratioActivation of caspase-3 genominfo.orgresearchgate.net
Gastric cancer ratsAltered Bax levelsAltered Bcl-2 levelsActivation of caspase 9 scielo.br
T cell lymphoma (murine model)Up-regulated expression of p53, cleaved caspase-3, Cyt cDown-regulated expression of Bcl2Augmented apoptosis researchgate.net
Waldenstrom macroglobulinemia (WM) cellsNot specified in detailTargets BCL2Induces apoptotic cell death researchgate.net

Inhibition of Cell Migration, Invasion, and Angiogenesis

Nimbolide has been shown to impede the processes of cell migration, invasion, and angiogenesis, which are crucial for tumor metastasis and growth foodandnutritionresearch.netfoodandnutritionresearch.netgenominfo.orgoncotarget.comoncotarget.comresearchgate.net.

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process that allows epithelial cells to acquire mesenchymal characteristics, facilitating migration and invasion. Nimbolide has been reported to suppress EMT in various cancer cell types. For instance, studies have indicated that nimbolide reduces EMT in breast cancer cells by downregulating the NF-κB pathway nih.govfoodandnutritionresearch.net. It has also been shown to suppress pancreatic cancer growth and metastasis through the inhibition of EMT nih.gov. Nimbolide can interfere with the transforming growth factor (TGF-β)/Smad signaling axis, which is involved in EMT nih.gov. Furthermore, nimbolide treatment has been observed to suppress the expression of mesenchymal and fibrotic markers while upregulating epithelial markers nih.gov.

Downregulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix (ECM), facilitating cell invasion and metastasis. Nimbolide has been consistently shown to downregulate the expression and activity of MMPs, particularly MMP-2 and MMP-9 foodandnutritionresearch.netgenominfo.orgoncotarget.comresearchgate.netcapes.gov.brresearchgate.net. This downregulation occurs at both the mRNA and protein levels capes.gov.br. Studies in colon cancer cells, for example, have demonstrated that nimbolide retards tumor cell migration and invasion by inhibiting MMP-2/9 expression researchgate.netcapes.gov.br. This effect can be mediated via the inhibition of ERK1/2 and the reduction of NF-κB DNA-binding activity foodandnutritionresearch.netresearchgate.netcapes.gov.br. Nimbolide has also been reported to inhibit MMP-9 activity by inhibiting the binding activity of transcription factors such as Sp-1, AP-1, and NF-κB, which regulate MMP-9 foodandnutritionresearch.netresearchgate.net.

Interference with Angiogenic Growth Factors (e.g., VEGF/VEGFR)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Nimbolide interferes with this process by targeting angiogenic growth factors and their receptors, such as Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) foodandnutritionresearch.netgenominfo.orgresearchgate.netresearchgate.netcapes.gov.brresearchgate.netadtu.innih.govnih.gov. Nimbolide has been identified as a strong inhibitor of VEGF expression, promoter activity, and in vitro angiogenesis capes.gov.br. It suppresses the production of VEGF-A, which impairs the ability of endothelial cells to form tubes researchgate.net. Studies in glioblastoma have shown that nimbolide inhibits neoangiogenesis by reducing the expression of VEGF-A and its receptor VEGFR-2 nih.govnih.gov. This interference with the VEGF/VEGFR axis contributes to its anti-angiogenic effects nih.govnih.govuni-mainz.descispace.com.

Here is a summary of nimbolide's effects on MMPs and VEGF/VEGFR:

Target MoleculeEffect of NimbolideMechanism/NotesReferences
MMP-2DownregulationInhibition of expression (mRNA and protein), mediated by ERK1/2 and NF-κB. foodandnutritionresearch.netgenominfo.orgoncotarget.comresearchgate.netcapes.gov.br
MMP-9DownregulationInhibition of expression (mRNA and protein), mediated by ERK1/2 and NF-κB. Also inhibits activity by affecting Sp-1, AP-1, and NF-κB binding. foodandnutritionresearch.netgenominfo.orgoncotarget.comresearchgate.netcapes.gov.brresearchgate.net
VEGFInhibitionInhibition of expression and promoter activity. foodandnutritionresearch.netgenominfo.orgresearchgate.netresearchgate.netcapes.gov.brresearchgate.net
VEGF-ASuppressionImpairs endothelial tube formation. researchgate.netnih.govnih.gov
VEGFR-2InhibitionReduces transcript expression. nih.govnih.gov

Intervention in Key Oncogenic Signaling Pathways

Nimbolide modulates several key signaling pathways that are often dysregulated in cancer, contributing to its anti-cancer effects nih.govfoodandnutritionresearch.netgenominfo.orgresearchgate.netresearchgate.netadtu.in.

Nuclear Factor Kappa-B (NF-κB) Pathway Modulation

The NF-κB pathway is a critical regulator of genes involved in inflammation, cell proliferation, survival, invasion, metastasis, and angiogenesis foodandnutritionresearch.netgenominfo.orgresearchgate.netoncotarget.com. Nimbolide has been extensively studied for its inhibitory effects on the NF-κB pathway. It has been reported to inhibit IκB degradation, which prevents the nuclear translocation of the NF-κB heterodimer (p65, p50) nih.govgenominfo.orgresearchgate.netoncotarget.comcapes.gov.br. By preventing NF-κB from entering the nucleus, nimbolide suppresses the transcription of NF-κB-regulated genes nih.govoncotarget.comcapes.gov.br. Nimbolide targets IKK activation, an upstream kinase in the NF-κB pathway, by interacting with Cys179 of IKK nih.gov. This inhibition of NF-κB leads to the downregulation of various genes that regulate cellular growth and can induce apoptosis nih.govoncotarget.com. Nimbolide's modulation of NF-κB also contributes to its effects on EMT, MMP expression, and VEGF expression nih.govfoodandnutritionresearch.netfoodandnutritionresearch.netgenominfo.orgresearchgate.netcapes.gov.brresearchgate.net.

PI3K/Akt/mTOR Signaling Network Disruption

The PI3K/Akt/mTOR pathway is a major signaling network that regulates cell growth, survival, proliferation, and metabolism, and is frequently activated in cancer foodandnutritionresearch.netgenominfo.orgadtu.inaacrjournals.orgjuniperpublishers.comjuniperpublishers.comresearchgate.net. Nimbolide has been shown to disrupt this pathway at multiple points. It can suppress PI3K/Akt/mTOR signaling, leading to inhibited cell proliferation and induced apoptosis nih.govfoodandnutritionresearch.netresearchgate.net. Studies have demonstrated that nimbolide inhibits the phosphorylation of Akt and the p85 subunit of PI3K researchgate.netmdpi.com. In breast cancer cells, nimbolide significantly inhibits IGF-1-mediated PI3K/Akt and MAPK signaling oncotarget.comjuniperpublishers.comjuniperpublishers.com. Nimbolide's effects on the PI3K/Akt pathway have been linked to its ability to inhibit cell migration and induce apoptosis in various cancer cell types, including osteosarcoma and prostate cancer cells foodandnutritionresearch.netadtu.injuniperpublishers.comjuniperpublishers.comresearchgate.netmdpi.com. While some studies suggest nimbolide affects mTOR nih.govfoodandnutritionresearch.netresearchgate.net, one study in glioblastoma noted that nimbolide did not affect mTOR specifically, while inhibiting PI3K/Akt and MAPK aacrjournals.org. Further research is necessary to fully understand the implications of nimbolide's effects on the entire PI3K/Akt/mTOR network adtu.in.

Here is a summary of nimbolide's effects on the NF-κB and PI3K/Akt/mTOR pathways:

Pathway/ComponentEffect of NimbolideMechanism/NotesReferences
NF-κB PathwayInhibitionInhibits IκB degradation and nuclear translocation of p65/p50. Targets IKK (Cys179). nih.govfoodandnutritionresearch.netgenominfo.orgresearchgate.netoncotarget.comcapes.gov.brresearchgate.net
PI3KInhibitionDecreases phosphorylation of the p85 subunit. researchgate.netmdpi.com
AktInhibitionDecreases phosphorylation (e.g., at Ser473). nih.govfoodandnutritionresearch.netoncotarget.comadtu.inaacrjournals.orgjuniperpublishers.comjuniperpublishers.comresearchgate.netmdpi.com
mTORDisruption/InhibitionReported in some studies as being suppressed nih.govfoodandnutritionresearch.netresearchgate.net, but not affected in others aacrjournals.org. Further research needed adtu.in. nih.govfoodandnutritionresearch.netadtu.inaacrjournals.orgjuniperpublishers.comjuniperpublishers.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation (ERK1/2, JNK, p38 MAPK)

The MAPK pathway is a critical signaling cascade involved in regulating various cellular responses to external stimuli, including proliferation, differentiation, and apoptosis medchemexpress.com. Nimbolide has been observed to dysregulate specific components of the MAPK pathway, namely ERK1/2, JNK, and p38 MAPK researchgate.netnih.gov.

Research indicates that nimbolide can inhibit the activity of ERK1/2 nih.govnih.gov. For instance, studies in colon cancer cells demonstrated that nimbolide effectively inhibited proliferation and induced caspase-mediated apoptosis, partly through the inhibition of ERK1/2 nih.gov. Conversely, nimbolide has been reported to activate p38 and JNK1/2 in these same cells, suggesting a complex and context-dependent modulation of the MAPK sub-pathways nih.gov. Another study noted that nimbolide-induced ROS generation hindered cell proliferation by suppressing, among other pathways, ERK signaling foodandnutritionresearch.net. The modulation of MAPKs by nimbolide appears to contribute to its anti-proliferative and pro-apoptotic effects in various cell lines nih.govnih.govnih.gov.

JAK2/STAT3 Signaling Pathway Inhibition

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling route involved in cell growth, survival, differentiation, and immune responses mdpi.com. Aberrant activation of the JAK/STAT pathway, particularly STAT3, is frequently observed in various cancers mdpi.comguidetopharmacology.org.

Nimbolide has been shown to abrogate the activation of the JAK2/STAT3 signaling pathway nih.govnih.gov. Studies have indicated that nimbolide can significantly suppress the activation of STAT3 in diverse cancer cells nih.govresearchgate.net. This effect is, at least in part, mediated by an increased production of reactive oxygen species (ROS) nih.govresearchgate.net. Research suggests that nimbolide's inhibition of STAT3 activation may be due to the downregulation of upstream kinases like JAK1 and JAK2 researchgate.net. Inhibition of STAT3 by nimbolide leads to the downregulation of various oncogenic genes regulated by STAT3, such as survivin, Cyclin D1, and MMP-9 researchgate.net.

Wnt/β-Catenin Signaling Pathway Regulation

The Wnt/β-Catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and increasingly, in the development and progression of various cancers foodandnutritionresearch.netnih.govresearchgate.net. Abnormal regulation of β-catenin, a key component of this pathway, is linked to carcinogenesis nih.gov.

Nimbolide has been shown to suppress the Wnt/β-catenin signaling pathway foodandnutritionresearch.netnih.govnih.gov. Studies in hepatocellular carcinoma (HepG2) and pancreatic cancer cells demonstrated that nimbolide suppressed the Wnt/β-catenin pathway, which can be mediated by NF-κB foodandnutritionresearch.netnih.govresearchgate.net. Nimbolide has been reported to abrogate canonical Wnt signaling and induce apoptosis in hepatocarcinoma cells nih.govresearchgate.net. Furthermore, nimbolide treatment has been associated with lower levels of GSK-3β and β-catenin in hepatic, breast, and oral cancer cells, contributing to the inhibition of Wnt/β-catenin signaling foodandnutritionresearch.net. In the context of chronic pancreatitis, nimbolide treatment significantly controlled the condition, as shown by the downregulation of β-catenin/Smad signaling in a SIRT1-dependent manner researchgate.net.

IGF-1/IGF-1R Pathway Interaction

The Insulin-like Growth Factor-1 (IGF-1) and its receptor (IGF-1R) are involved in cell growth, proliferation, and survival nih.gov. Dysregulation of this pathway is implicated in various diseases, including cancer nih.gov.

Nimbolide has been found to interact with the IGF-1/IGF-1R pathway. Studies have shown that nimbolide can significantly inhibit IGF-1-mediated PI3K/Akt and MAPK signaling in human breast cancer cells, leading to the induction of apoptosis and inhibition of proliferation nih.gov. This suggests that nimbolide's effects can be mediated, in part, through the modulation of signaling cascades initiated by IGF-1/IGF-1R interaction.

Notch-1 Pathway Involvement

The Notch signaling pathway is a highly conserved system that plays crucial roles in cell differentiation, proliferation, and survival researchgate.netfrontiersin.org. Aberrant Notch signaling is implicated in the pathogenesis of various diseases, including cancer researchgate.netfrontiersin.org.

Nimbolide has been reported to be involved in the regulation of the Notch-1 pathway foodandnutritionresearch.netbohrium.com. Research indicates that nimbolide can block the activation of Notch signaling researchgate.net. In studies related to inflammatory arthritis, nimbolide exerted protective effects via the abrogation of STAT-3/NF-κB/Notch-1 signaling bohrium.com. Furthermore, nimbolide has been shown to inhibit Notch and VEGF signaling pathways by targeting miR-21 researchgate.netfrontiersin.org.

Effects on Oxidative Stress and Antioxidant Defense Systems

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in the pathogenesis of numerous diseases foodandnutritionresearch.netjapsonline.com. Nimbolide has demonstrated significant effects on oxidative stress and the cellular antioxidant defense system foodandnutritionresearch.netfoodandnutritionresearch.netjapsonline.comnih.govsci-hub.senih.gov.

Reactive Oxygen Species (ROS) Generation and Scavenging

Nimbolide has been shown to influence the generation and scavenging of reactive oxygen species. While some studies suggest that nimbolide can induce ROS generation, particularly in cancer cells, contributing to its pro-apoptotic effects, others highlight its antioxidant properties and ability to scavenge ROS nih.govfoodandnutritionresearch.netresearchgate.netfoodandnutritionresearch.netjapsonline.comnih.govsci-hub.senih.gov.

For instance, research in pancreatic cancer cells demonstrated that nimbolide stimulates the overproduction of ROS, which consequently modulates autophagy and apoptosis foodandnutritionresearch.net. Conversely, studies in primary hepatocytes indicated that nimbolide can curtail reactive oxygen species levels and improve hepatocyte function through its antioxidant effects nih.govsci-hub.se. Nimbolide has been reported to inhibit lipid peroxidation and oxidative DNA damage, further highlighting its antioxidant capacity foodandnutritionresearch.netnih.govsci-hub.se. The compound also appears to enhance endogenous antioxidant levels, such as Glutathione (B108866) (GSH), and the activity of antioxidant enzymes foodandnutritionresearch.netnih.govsci-hub.se. In microglia, nimbolide reduced LPS-induced increased ROS generation, suggesting anti-inflammatory effects potentially involving oxidative stress inhibition nih.gov. Nimbolide's impact on ROS appears to be context-dependent, playing a role in both inducing oxidative stress in cancer cells and providing antioxidant protection in other cellular systems.

Here is a summary of some research findings on Nimbolide's effects on signaling pathways:

Pathway/TargetEffect of NimbolideCellular Context / ModelReference
ERK1/2 MAPKInhibitionColon cancer cells (WiDr), Pancreatic cancer cells nih.govnih.govfoodandnutritionresearch.net
JNK1/2 MAPKActivationColon cancer cells (WiDr) nih.gov
p38 MAPKActivationColon cancer cells (WiDr) nih.gov
JAK2/STAT3 SignalingInhibitionVarious cancer cells, Transgenic adenocarcinoma of mouse prostate model nih.govnih.govresearchgate.net
Wnt/β-Catenin SignalingSuppression/AbrogationHCC and pancreatic cancer cells, HepG2 cells, Hepatic, breast, and oral cancer cells foodandnutritionresearch.netnih.govnih.govnih.govresearchgate.netresearchgate.net
IGF-1/IGF-1R PathwayInhibition of downstream signaling (PI3K/Akt, MAPK)Human MCF-7 breast cancer cells nih.gov
Notch-1 PathwayBlocking/AbrogationInflammatory arthritis model, various cell lines researchgate.netfrontiersin.orgfoodandnutritionresearch.netbohrium.com
Reactive Oxygen Species (ROS)Generation (in cancer cells), Scavenging (antioxidant effect)Pancreatic cancer cells, Primary hepatocytes, Microglia nih.govfoodandnutritionresearch.netresearchgate.netfoodandnutritionresearch.netnih.govsci-hub.senih.gov
Antioxidant Enzymes (e.g., GSH)Increased levels/activityPrimary hepatocytes foodandnutritionresearch.netnih.govsci-hub.se

Nrf2-KEAP1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) pathway is a critical regulator of cellular defense against oxidative stress msjonline.orgmdpi.com. Under normal conditions, Nrf2 is sequestered in the cytoplasm by KEAP1, which facilitates its ubiquitination and proteasomal degradation msjonline.orgmdpi.com. Upon exposure to oxidative stress or electrophilic insults, sensor cysteines in KEAP1 are modified, leading to the dissociation of Nrf2 from KEAP1 mdpi.com. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the regulatory regions of target genes msjonline.orgmdpi.com. This binding initiates the transcription of numerous antioxidant and phase II detoxification enzymes msjonline.orgmdpi.com.

Studies indicate that nimbolide can activate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway foodandnutritionresearch.net. Nimbolide treatment has been shown to increase the protein expression of Nrf2 and HO-1 foodandnutritionresearch.net. This activation contributes to the anti-inflammatory and antioxidant properties of nimbolide foodandnutritionresearch.net.

Influence on Endogenous Antioxidant Enzyme Activities

Nimbolide has been shown to influence the activity of various endogenous antioxidant enzymes nih.govjapsonline.comresearchgate.netjapsonline.com. These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance.

Research findings regarding the effect of nimbolide on antioxidant enzyme activities present a nuanced picture, potentially depending on the cellular context and concentration. In some studies, nimbolide treatment increased the levels of antioxidant parameters such as superoxide (B77818) dismutase (SOD-1), glutathione (GSH), and HO-1 protein expression foodandnutritionresearch.net. Conversely, an in vitro study on rat epididymal spermatozoa demonstrated that increasing concentrations of nimbolide led to a significant decrease in the activities of antioxidant enzymes including superoxide dismutase (SOD), catalase, glutathione reductase (GR), and glutathione peroxidase (GPx) japsonline.comresearchgate.netjapsonline.com. This was accompanied by increased levels of hydrogen peroxide (H2O2) generation and lipid peroxidation (LPO), indicating nimbolide-induced oxidative stress in this specific cell type japsonline.comresearchgate.netjapsonline.com. The activity of α-glucosidase, used as a negative control, did not show significant changes japsonline.comjapsonline.com.

Table 1: Effect of Nimbolide on Antioxidant Enzyme Activities in Rat Epididymal Spermatozoa (In Vitro)

EnzymeEffect of Increasing Nimbolide Concentration
Superoxide Dismutase (SOD)Decreased Activity japsonline.comresearchgate.netjapsonline.com
CatalaseDecreased Activity japsonline.comresearchgate.netjapsonline.com
Glutathione Reductase (GR)Decreased Activity japsonline.comresearchgate.netjapsonline.com
Glutathione Peroxidase (GPx)Decreased Activity japsonline.comresearchgate.netjapsonline.com
α-GlucosidaseNo significant change japsonline.comjapsonline.com
Hydrogen Peroxide (H2O2)Increased Generation japsonline.comresearchgate.netjapsonline.com
Lipid Peroxidation (LPO)Increased Levels japsonline.comresearchgate.netjapsonline.com

Modulation of Immunological and Inflammatory Responses

Nimbolide exhibits significant anti-inflammatory properties by modulating various components of the immune and inflammatory responses foodandnutritionresearch.netresearchgate.net.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1α, IL-1β, IL-6)

A key aspect of nimbolide's anti-inflammatory activity is its ability to regulate the production and release of pro-inflammatory cytokines foodandnutritionresearch.netnih.govnih.govscielo.brtandfonline.com. These cytokines play a central role in initiating and propagating inflammatory processes.

Nimbolide has been shown to prevent the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) foodandnutritionresearch.net. Studies have demonstrated that nimbolide can significantly reduce the levels of TNF-α, IL-6, and IL-1β in various models of inflammation foodandnutritionresearch.netnih.govnih.govscielo.brtandfonline.com. For instance, in LPS-activated BV-2 microglia, nimbolide treatment resulted in significantly lower levels of TNF-α and IL-6 nih.gov. In a model of endotoxin-induced acute respiratory distress syndrome (ARDS), nimbolide effectively attenuated the elevated levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov. Furthermore, nimbolide treatment considerably altered the levels of TNF-α, IL-1β, and IL-6 in serum and stomach tissue in a study on gastric cancer scielo.br. This modulation is often linked to the inhibition of the NF-κB signaling pathway, which is a major regulator of pro-inflammatory cytokine gene expression foodandnutritionresearch.netnih.govnih.govscielo.br.

Table 2: Effect of Nimbolide on Pro-inflammatory Cytokine Levels

CytokineEffect of Nimbolide TreatmentRelevant Models/Studies
TNF-αReduced LevelsLPS-activated BV-2 microglia, ARDS model, Gastric cancer foodandnutritionresearch.netnih.govnih.govscielo.brtandfonline.com
IL-1αReduced ReleaseGeneral anti-inflammatory effect foodandnutritionresearch.net
IL-1βReduced LevelsARDS model, Gastric cancer foodandnutritionresearch.netnih.govscielo.br
IL-6Reduced LevelsLPS-activated BV-2 microglia, ARDS model, Gastric cancer foodandnutritionresearch.netnih.govnih.govscielo.brtandfonline.com

Impact on Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in regulating both innate and adaptive immune responses, and its elevated levels are associated with various inflammatory diseases and cancer progression researchgate.netcreative-diagnostics.comnih.govnih.gov.

While the search results mention MIF in the context of inflammatory responses and potential therapeutic targets researchgate.netcreative-diagnostics.comnih.govnih.gov, direct research findings specifically detailing Nimbolide's impact on MIF are not explicitly present within the provided snippets. One snippet mentions that nimbolide functions as a modulator of macrophage migration inhibitory factor, but it does not provide specific data or mechanisms foodandnutritionresearch.net.

Preclinical Investigations of Nimbolide in Disease Models

In Vitro Studies in Established Cell Line Models

In vitro studies using a diverse array of established cancer cell lines have been instrumental in understanding the cellular and molecular effects of nimbolide. These studies provide fundamental insights into its mechanisms of action at the cellular level.

Cell Viability and Growth Inhibition Assays

Nimbolide has demonstrated significant cytotoxic effects across various cancer cell lines. Studies utilizing assays such as the MTT assay have shown that nimbolide can inhibit the growth of numerous cancer cell types in a dose- and time-dependent manner nih.govnih.govresearchgate.netresearchgate.net. For instance, nimbolide treatment of human colon carcinoma (HT-29) cells at concentrations ranging from 2.5 to 10 µM resulted in moderate to very strong growth inhibition nih.gov. In breast cancer cell lines, such as MCF-7 and MDA-MB-231, nimbolide significantly inhibited cell viability with IC50 values in the low micromolar range after 24 and 48 hours of treatment nih.gov. Similarly, growth inhibition has been observed in U937, HL-60, THP1, and B16 cell lines treated with nimbolide at concentrations between 0.5 and 5.0 µM nih.gov. Osteosarcoma cell lines (MG63, U2OS, and HOS) also showed reduced viability upon nimbolide treatment, while non-cancerous osteoblast cells (hFOB 1.19) were not significantly affected mdpi.com.

Here is a summary of representative IC50 values for nimbolide in various cancer cell lines:

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hSource
HT-29Colon Carcinoma2.5-10 (range)Not specified nih.gov
MCF-7Breast Cancer4.02.7 nih.gov
MDA-MB-231Breast Cancer6.03.2 nih.gov
U937Leukemia0.5-5.0 (range)Not specified nih.gov
HL-60Leukemia0.5-5.0 (range)Not specified nih.gov
THP1Leukemia0.5-5.0 (range)Not specified nih.gov
B16Melanoma0.5-5.0 (range)Not specified nih.gov
786-ORenal Cell CarcinomaDose-dependentNot specified nih.gov
A-498Renal Cell CarcinomaDose-dependentNot specified nih.gov
MG63OsteosarcomaDose-dependentDose-dependent mdpi.com
U2OSOsteosarcomaDose-dependentDose-dependent mdpi.com
HOSOsteosarcomaDose-dependentDose-dependent mdpi.com
BCWM.1Waldenström's Macroglobulinemia0.2Not specified researchgate.netresearchgate.net
Du-145Prostate Cancer8.01 ± 0.444.97 ± 0.72 researchgate.net
PC-3Prostate Cancer11.16 ± 0.8459.13 ± 5.68 researchgate.net
A-549Lung Cancer8.01 ± 0.444.97 ± 0.72 researchgate.net
EJBladder Cancer3.0Not specified researchgate.net
5637Bladder Cancer3.0Not specified researchgate.net

Flow Cytometric Analysis of Cell Cycle and Apoptosis

Flow cytometry has been widely used to investigate the effects of nimbolide on cell cycle progression and the induction of apoptosis. Nimbolide has been shown to interfere with cell cycle kinetics, leading to cell cycle arrest at specific phases in various cancer cell lines nih.govgenominfo.org. For example, nimbolide treatment resulted in G0/G1 and S phase arrest in some cell lines, primarily through the repression of cyclins like cyclin A and cyclin D1 nih.govgenominfo.org. In HeLa cells, nimbolide significantly suppressed viability by inducing G0/G1 phase arrest, accompanied by p21 accumulation and downregulation of cell cycle regulatory proteins such as cyclin B, cyclin D1, and PCNA genominfo.org. In renal cell carcinoma cells (786-O and A-498), nimbolide treatment led to G2/M arrest, associated with altered phosphorylation status of cell cycle-related proteins like p53, cdc2, and cdc25c, and decreased expression of cyclin A and cyclin B nih.gov.

Nimbolide is also a potent inducer of apoptosis, or programmed cell death, which is crucial for eliminating unwanted or damaged cells genominfo.org. Flow cytometric analysis using Annexin V-FITC/propidium iodide double staining has confirmed the induction of apoptosis in various cancer cell types upon nimbolide exposure nih.govbrieflands.comresearchgate.net. Studies have shown an increase in the percentage of apoptotic cells in a dose-dependent manner nih.govresearchgate.net. Nimbolide has been reported to induce apoptosis through both the intrinsic and extrinsic pathways genominfo.orgbrieflands.com. This is supported by findings of increased activity of caspases, such as caspase-3, -8, and -9, and cleavage of PARP in nimbolide-treated cancer cells nih.govbrieflands.com. In Waldenström's macroglobulinemia (WM) cells, nimbolide induced significant mitochondrial-mediated apoptosis researchgate.net.

Gene and Protein Expression Analysis in Treated Cells

Investigations into gene and protein expression profiles have revealed several molecular targets and pathways modulated by nimbolide. Nimbolide has been shown to suppress the expression of proteins involved in cell survival, proliferation, invasion, and angiogenesis nih.govnih.gov. Key targets include members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), IAP proteins (e.g., c-IAP-1, survivin), and proteins involved in cell cycle regulation (e.g., cyclin D1, c-Myc) nih.govnih.gov.

Nimbolide has been found to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation, proliferation, and survival in cancer cells nih.govnih.govfoodandnutritionresearch.net. This inhibition can occur through preventing IκB degradation and subsequent NF-κB nuclear translocation foodandnutritionresearch.net. Nimbolide has also been shown to directly inhibit IKK activity, a key kinase in the NF-κB pathway nih.gov. Downregulation of NF-κB activation by nimbolide leads to decreased expression of NF-κB-regulated genes involved in tumor cell survival, proliferation, invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF) nih.govnih.govnih.gov.

Furthermore, nimbolide has been reported to modulate other signaling pathways, including the PI3K-Akt, MAPK, and JAK-STAT pathways, which are often hyperactivated in various cancers nih.govgenominfo.orgfoodandnutritionresearch.net. In breast cancer cells, nimbolide inhibited IGF-I-mediated PI3K/Akt and MAPK signaling genominfo.org. Nimbolide treatment in osteosarcoma cells resulted in the downregulation of integrin αvβ5 mRNA and protein expression, which is involved in cell migration mdpi.comresearchgate.net. Nimbolide has also been shown to induce endoplasmic reticulum (ER) stress and increase reactive oxygen species (ROS) production, contributing to its apoptotic effects mdpi.comresearcher.life.

Combinatorial Efficacy with Standard Therapeutic Agents

Studies have also explored the potential of combining nimbolide with standard therapeutic agents to enhance efficacy. While the search results provide some indication of this area, detailed data tables on combinatorial efficacy with specific standard therapeutic agents were not extensively available within the provided snippets. However, one source mentions that nimbolide was found to be effective both as a single agent and in combination with other anticancer agents such as 5-fluorouracil (B62378) researchgate.net. Another review highlights that combination therapy using natural products with conventional chemotherapeutics is a viable prospect for cancer treatment, potentially increasing efficacy, overcoming drug resistance, and reducing adverse effects mdpi.com. Nimbolide has been shown to enhance the antitumor effect of docetaxel (B913) in prostate cancer preclinical models via abrogation of the NF-κB signaling pathway foodandnutritionresearch.net.

In Vivo Studies in Relevant Animal Models

In vivo studies using animal models, particularly xenograft models, have provided crucial evidence for the antitumor efficacy of nimbolide in a more complex biological setting.

Xenograft Models for Tumor Growth Inhibition

Nimbolide has demonstrated significant tumor growth inhibitory effects in various xenograft models. In colorectal cancer xenograft models in nude mice, nimbolide treatment significantly decreased tumor volume nih.govnih.gov. This was associated with the downregulation of proteins involved in tumor cell survival, proliferation, invasion, metastasis, and angiogenesis in the treated xenografts nih.govnih.gov. For instance, expression of proteins like Bcl-2, Bcl-xL, c-IAP-1, survivin, Mcl-1, c-Myc, cyclin D1, MMP-9, ICAM-1, CXCR4, and VEGF were reduced in nimbolide-treated tumors nih.govnih.gov.

In breast cancer xenograft models, nimbolide treatment inhibited the proliferation of human breast cancer cells and reduced tumor mass and volume foodandnutritionresearch.net. Nimbolide has also shown efficacy in pancreatic cancer xenograft models, where treatment arrested tumor growth and reduced tumor volume google.com. These in vivo effects are often linked to the induction of apoptosis and modulation of key signaling pathways observed in in vitro studies, such as the suppression of NF-κB activation nih.govgoogle.com.

In addition to cancer, nimbolide has shown therapeutic potential in animal models of other diseases, including fibrosis, neurodegenerative diseases, and diabetes foodandnutritionresearch.net. In an in vivo fibrosis model, nimbolide treatment significantly reduced mesenchymal and fibrotic markers while upregulating epithelial markers, and it was suggested to regulate fibrosis-associated autophagy foodandnutritionresearch.net. In animal models of peripheral neuropathy and cisplatin-induced neurotoxicity, nimbolide demonstrated neuroprotective effects foodandnutritionresearch.net. In diabetic rat models, nimbolide effectively decreased food intake and blood glucose levels and improved body weight, mediated by the suppression of pro-inflammatory mediators and inhibition of the TLR4/NF-κB pathway foodandnutritionresearch.net. Nimbolide also showed hepatoprotective activity against CCl4-induced liver damage in rats foodandnutritionresearch.net.

Here is a summary of representative findings from in vivo xenograft studies:

Cancer TypeAnimal ModelKey FindingsSource
Colorectal CancerNude mouse xenograftSignificantly decreased tumor volume; Downregulation of survival, proliferation, invasion, metastasis, and angiogenesis proteins. nih.govnih.gov nih.govnih.gov
Breast CancerXenograft modelsInhibited proliferation; Reduced tumor mass and volume. foodandnutritionresearch.net foodandnutritionresearch.net
Pancreatic CancerXenograft modelArrested tumor growth; Reduced tumor volume; Induced apoptosis. google.com google.com

Genetically Engineered Mouse Models (GEMMs) for Disease Progression Assessment

Genetically Engineered Mouse Models (GEMMs) are valuable tools in preclinical research as they can develop tumors de novo in a natural immune-proficient environment, often mimicking the heterogeneity and progression of human cancers more closely than cell line inoculation models. embopress.orgnih.gov GEMMs are indispensable for assessing therapy efficacy and dissecting the impact of the tumor microenvironment. embopress.orgnih.gov While the search results highlight the importance and use of GEMMs in cancer research generally and in studying pancreatic carcinogenesis specifically nih.govmdpi.comnih.govbiomolther.org, direct mentions of nimbolide being tested specifically within GEMMs for disease progression assessment are less prominent compared to xenograft models. However, some studies refer to the use of transgenic mouse models in evaluating nimbolide's effects researchgate.net.

Analysis of Pathological and Molecular Biomarkers in Animal Tissues

Analysis of pathological and molecular biomarkers in animal tissues is a critical component of preclinical studies involving nimbolide. These analyses help to elucidate the mechanisms of action and assess the impact of nimbolide treatment on disease progression at a molecular level.

In studies investigating nimbolide's effects on colorectal cancer xenografts in mice, analysis of tumor tissue revealed significant downregulation in the expression of proteins associated with tumor cell survival (Bcl-2, Bcl-xL, c-IAP-1, survivin, Mcl-1), proliferation (c-Myc, cyclin D1), invasion (MMP-9, ICAM-1), metastasis (CXCR4), and angiogenesis (VEGF). nih.gov Nimbolide treatment also suppressed the mRNA expression of several of these proteins. nih.gov

In prostate cancer xenograft models, analysis of tumor tissue and plasma samples indicated nimbolide as one of the bioactive compounds responsible for the observed anticancer activity. aacrjournals.org Studies in hepatocellular carcinoma (HCC) mouse models showed that nimbolide could inhibit cell proliferation and dampen inflammation through the NF-κB pathway in hepatic tissues. wjgnet.com

In models of pulmonary fibrosis, nimbolide treatment led to a significant reduction in mesenchymal and fibrotic markers, along with a substantial upregulation of epithelial markers in lung tissue. researchgate.net Immunohistochemistry and confocal microscopy revealed that nimbolide regulated autophagy signaling by affecting the expression of LC-3, p62, and Beclin 1. researchgate.net

These analyses of pathological and molecular biomarkers in animal tissues provide crucial insights into how nimbolide exerts its effects, often involving the modulation of key signaling pathways and the expression of proteins critical for cell survival, proliferation, migration, invasion, angiogenesis, and inflammation. adtu.ingenominfo.orgnih.govresearchgate.netfoodandnutritionresearch.netfoodandnutritionresearch.netresearchgate.net

Preclinical Evaluation in Specific Disease Areas

Preclinical studies have investigated the potential therapeutic effects of nimbolide in a variety of disease areas, with a significant focus on various malignancies, chronic inflammatory conditions, fibrotic disorders, and even its allelopathic effects on plant growth. adtu.infoodandnutritionresearch.netbohrium.comnih.gov

Investigations in Various Malignancies (e.g., Colorectal, Breast, Pancreatic, Prostate, Lymphoma, Brain Cancers)

Nimbolide has demonstrated promising anticancer effects in preclinical studies across a wide range of malignancies. adtu.ingenominfo.orgresearchgate.netnih.govnih.gov Its mechanisms of action often involve anti-proliferation, induction of apoptosis, and inhibition of metastasis and angiogenesis. genominfo.orgresearchgate.netresearchgate.netresearchgate.net

Colorectal Cancer: Nimbolide has shown dose-dependent anticancer effects in colorectal cancer models. Intraperitoneal administration of nimbolide in mice bearing colorectal cancer xenografts resulted in significant reductions in tumor volume. For instance, doses of 5 mg/kg and 20 mg/kg led to 67% and 90% reductions in tumor volume, respectively. nih.govoncotarget.com Nimbolide inhibits proliferation, induces apoptosis, and suppresses NF-κB activation in colorectal cancer cells, modulating the proinflammatory microenvironment. nih.govsci-hub.se

Breast Cancer: Studies have demonstrated the anti-cancer potential of nimbolide against breast cancer, including triple-negative breast cancer (TNBC). researchgate.netfoodandnutritionresearch.netnih.govresearchgate.net In breast cancer xenograft models, nimbolide treatment inhibited the proliferation of human breast cancer cells and reduced tumor mass and volume. foodandnutritionresearch.netfoodandnutritionresearch.net Nimbolide has been shown to decrease cell proliferation, epithelial-mesenchymal transition (EMT), cell cycle progression, and migration in breast cancer cells, partly by downregulating the NF-κB pathway. foodandnutritionresearch.netfoodandnutritionresearch.net Nimbolide-based nanomedicine has also shown enhanced anti-tumor and anti-metastatic effects in preclinical models of TNBC, inhibiting breast cancer stem-like cells by epigenetic reprogramming. nih.govresearchgate.net

Pancreatic Cancer: Nimbolide has powerful antiproliferative effects on pancreatic cancer cell lines and has shown efficacy in preclinical studies. researchgate.netnih.govgoogle.com It can block the growth and metastasis of Pancreatic Ductal Adenocarcinoma (PDAC). adtu.in Studies suggest that nimbolide induces ROS-mediated apoptosis and inhibits EMT in pancreatic cancer. adtu.infoodandnutritionresearch.net Nimbolide has also been shown to hinder cell proliferation by suppressing PI3K/AKT/mTOR and ERK signaling pathways in pancreatic cancer cells. foodandnutritionresearch.net

Prostate Cancer: Nimbolide exhibits anti-proliferative effects on prostate cancer cell lines. adtu.innih.gov It has been shown to induce apoptosis in prostate cancer cells. genominfo.org Studies using supercritical extract of neem leaves (SENL), which contains nimbolide, demonstrated reduced prostate cancer xenograft tumor growth in mice. aacrjournals.org Nimbolide may exert its anticancer activity in prostate cancer by altering androgen receptor and calreticulin (B1178941) levels. aacrjournals.org It has also been reported to induce caspase-mediated apoptosis by abrogating NF-κB and Wnt signaling in prostate cancer. foodandnutritionresearch.net

Lymphoma: The cytotoxic effect of nimbolide has been observed against various preclinical models of human B-lymphocyte cancer, including Waldenström's macroglobulinemia (WM) cells, which were found to be particularly sensitive. researchgate.netresearchgate.net Nimbolide induced significant mitochondrial-mediated apoptosis in WM cells, including drug-resistant models. researchgate.netresearchgate.net The cytotoxic effect has also been noted against T cell lymphoma cell lines, with studies exploring its anti-glycolytic activity and ability to induce apoptosis by altering reactive oxygen species, p53, Bcl2, Bax, and cytochrome c levels. cabidigitallibrary.org

Brain Cancers: Preclinical studies have investigated nimbolide's effects against brain cancers, including glioblastoma multiforme (GBM). researchgate.netnih.govdovepress.com Nimbolide has been shown to suppress the growth of GBM cells by inhibiting CDK4/6 activity, leading to cell cycle arrest at the G1/S phase and inducing cell death. researchgate.net

Exploration in Models of Chronic Inflammatory Conditions

Nimbolide possesses anti-inflammatory properties and has demonstrated therapeutic potential in preclinical models of chronic inflammatory conditions. foodandnutritionresearch.netresearchgate.netbohrium.comresearchgate.netnih.gov

Studies have shown that nimbolide can modulate key signaling pathways involved in inflammation, such as NF-κB, MAPK, and TNF-α. adtu.infoodandnutritionresearch.netresearchgate.netbohrium.comnih.gov In models of acute liver inflammation, nimbolide regulated ROS redox-homeostatic imbalance and the immune modulatory response, inhibiting cytokine production and decreasing oxidative stress. nih.gov Nimbolide has also shown potential in ameliorating neuroinflammation. bohrium.com

Studies in Fibrotic Disorders

Nimbolide has demonstrated antifibrotic effects in preclinical models. researchgate.netfoodandnutritionresearch.netbohrium.comresearchgate.net

In models of bleomycin-induced scleroderma and pulmonary fibrosis, nimbolide exhibited both anti-inflammatory and antifibrotic effects, significantly reversing existing inflammation associated with fibrosis. researchgate.netfoodandnutritionresearch.netresearchgate.netnih.gov Nimbolide treatment reduced the levels of collagen cross-linker LOXL2 and extracellular matrix (ECM) deposition. foodandnutritionresearch.netnih.gov It has been shown to regulate autophagy signaling and interfere with the transforming growth factor (TGF-β)/Smad signaling axis and the ensuing epithelial-mesenchymal transition (EMT) process, which are critical in fibrotic disorders. researchgate.netfoodandnutritionresearch.netnih.gov Nimbolide also prevented renal fibrogenesis and inflammation in models of type 1 diabetes. bohrium.comresearchgate.netnih.gov

Research into Allelopathic Effects on Plant Growth

Research has explored the allelopathic properties of neem leaves and the contribution of compounds like nimbolide to these effects. nih.govnih.govresearchgate.netresearchgate.netbiochemjournal.com Allelopathy refers to the influence, positive or negative, that one plant exerts on another through the release of biochemicals. biochemjournal.com

Aqueous methanol (B129727) extracts of neem leaves have been shown to inhibit the growth of roots and shoots of various plants, including cress, lettuce, alfalfa, timothy, crabgrass, ryegrass, barnyard grass, and jungle rice. nih.govnih.govresearchgate.net Nimbolide B, a compound isolated from neem leaves, has demonstrated growth inhibitory activity on cress and barnyard grass at micromolar concentrations. nih.govnih.govresearchgate.net Specifically, nimbolide B inhibited the growth of cress roots and shoots at concentrations greater than 0.1 μM and 0.3 μM, respectively, and barnyard grass roots and shoots at concentrations greater than 0.3 μM and 3 μM, respectively. nih.govresearchgate.net The concentrations required for 50% growth inhibition (I50) varied depending on the plant species and part (roots or shoots). nih.govresearchgate.net These findings suggest that nimbolide B, among other compounds in neem, contributes to the observed allelopathic effects. nih.govnih.govresearchgate.net

Here is a summary of the allelopathic effects of Nimbolide B on the growth of cress and barnyard grass:

Plant SpeciesPlant PartConcentration for Inhibition (> μM)I50 (μM)
CressRoots0.11.2
CressShoots0.31.4
Barnyard GrassRoots0.33.7
Barnyard GrassShoots3.039

Advanced Drug Delivery Systems for Nimbolide in Preclinical Research

Nanoparticle-Based Formulations (e.g., PLGA Nanoparticles)

Nanotechnology offers a versatile platform for delivering hydrophobic drugs like nimbolide. Nanoparticle-based formulations can provide increased solubility and bioavailability, protection from degradation, improved tissue distribution, and sustained release nih.gov. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have emerged as promising carriers for nimbolide due to their biocompatibility and biodegradability, and their use in FDA-approved products nih.govdovepress.com.

Fabrication and Physicochemical Characterization

PLGA nanoparticles loaded with nimbolide (Nim-nano) are typically fabricated using methods such as nanoprecipitation nih.govdovepress.com. This method involves dissolving the drug and polymer in an organic solvent, which is then emulsified with an aqueous phase. Upon evaporation of the solvent, the polymer precipitates, forming nanoparticles that encapsulate the drug drug-dev.com.

Physicochemical characterization of Nim-nano is crucial to ensure their suitability for drug delivery. Key parameters evaluated include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and encapsulation efficiency nih.govresearchgate.net.

One study reported the fabrication of Nim-nano with an average particle size of 183.73 ± 2.22 nm before lyophilization and 221.20 ± 11.03 nm after lyophilization nih.govnih.gov. The zeta potential was measured at -22.40 ± 4.40 mV, indicating good stability due to electrostatic repulsion among particles nih.govnih.gov. Drug loading and encapsulation efficiency were reported as 5.25% ± 1.12% and 55.67% ± 12.42%, respectively nih.govnih.gov. Cryoprotectants like mannitol (B672) and sucrose (B13894) were found to significantly inhibit the growth in particle size during lyophilization nih.govnih.gov.

Data from a study on Nim-nano characterization:

ParameterBefore LyophilizationAfter Lyophilization
Particle Size (nm)183.73 ± 2.22221.20 ± 11.03
Zeta Potential (mV)--22.40 ± 4.40
Drug Loading (%)-5.25 ± 1.12
Encapsulation Efficiency (%)-55.67 ± 12.42

Variations in synthesis parameters, such as the emulsification technique, polymer type, and surfactant type, as well as isolation processes like washing and filtration, can influence the reported particle size and dispersity of PLGA nanoparticles rsc.org. The energy input during homogenization also significantly affects particle size and PDI rsc.org.

Assessment of Cellular Uptake and Intracellular Localization

Efficient cellular uptake and appropriate intracellular localization are critical for the success of nanoparticle-based drug delivery systems aginganddisease.orgnih.gov. Nanoparticles can enter cells through various endocytic pathways, including phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis aginganddisease.orgnih.govmdpi.comd-nb.infodovepress.com. The specific uptake pathway and subsequent intracellular fate depend on the nanoparticles' physicochemical properties, such as size, shape, surface charge, and surface chemistry, as well as the cell type aginganddisease.orgmdpi.comd-nb.infodovepress.com.

Studies have indicated that nanoparticle size plays a significant role in cellular uptake efficiency, with an optimal size often reported around 50 nm for efficient internalization mdpi.comd-nb.info. Nanoparticles are often enclosed within endosomes upon cellular uptake, which can mature and eventually fuse with lysosomes, leading to potential degradation of the encapsulated drug aginganddisease.org. Understanding these pathways is crucial for designing nanoparticles that can effectively deliver their cargo to the intended intracellular targets aginganddisease.orgmdpi.com.

While specific data on the cellular uptake and intracellular localization of nimbolide-loaded PLGA nanoparticles were not extensively detailed in the provided search results, the enhanced cytotoxicity observed with Nim-nano compared to free nimbolide suggests improved cellular internalization nih.govdovepress.comnih.gov. Further in vitro studies, including cell-uptake studies and elucidation of molecular mechanisms, are warranted to fully understand the cellular processing of Nim-nano dovepress.com.

Sustained Release Profiles and Improved Pharmacodynamics in Preclinical Models

Sustained release from nanoparticle formulations can maintain therapeutic drug levels over an extended period, potentially improving pharmacodynamic outcomes and reducing the frequency of administration mdpi.comresearchgate.netthno.org. In vitro drug release studies for Nim-nano have shown an initial burst release followed by a sustained release pattern over several days nih.govnih.govresearchgate.net. One study reported sustained release of nimbolide from PLGA nanoparticles for more than 6 days in PBS (pH 7.4) nih.govnih.gov. Similarly, nimbolide-loaded PLGA microparticles designed for intra-articular injection demonstrated sustained release of up to 62.25% over 33 days in vitro researchgate.net.

The improved pharmacodynamics of nimbolide delivered via nanoparticle formulations have been demonstrated in preclinical models. Nimbolide-loaded PLGA nanoparticles showed two- to three-fold enhanced cytotoxicity in breast and pancreatic cancer cell lines compared to free nimbolide nih.govdovepress.comnih.gov. This enhanced effect is attributed to increased cellular uptake and sustained release dovepress.com.

In a rat model of Complete Freund's Adjuvant (CFA)-induced arthritis, intra-articularly injected nimbolide-loaded PLGA microparticles exhibited superior protective effects compared to weekly doses of free nimbolide researchgate.net. This was linked to the sustained release of nimbolide from the microparticles, which facilitated the maintenance of therapeutic drug levels in the joints researchgate.net. These findings highlight the potential of sustained-release formulations to enhance the therapeutic efficacy of nimbolide in vivo by improving its pharmacodynamic profile.

Other Innovative Delivery Approaches to Enhance Bioavailability and Efficacy

Beyond PLGA nanoparticles, other innovative delivery systems are being explored to improve nimbolide's bioavailability and efficacy. These approaches aim to address challenges such as poor solubility, limited targeting, and potential toxicity researchgate.net.

Liposomes, being biocompatible and capable of encapsulating both hydrophilic and hydrophobic drugs, offer an avenue for targeted delivery and potentially reducing nimbolide's toxicity researchgate.net. Nimbolide-loaded liposomes conjugated with iRGD peptide (iRGD-NIMLip) have been developed and investigated for targeting lung inflammation in a preclinical model of acute respiratory distress syndrome (ARDS) researchgate.netnih.govresearchgate.net. iRGD-NIMLip treatment significantly inhibited oxidative stress and cytokine storm and exhibited superior activity compared to free nimbolide and unconjugated nimbolide liposomes nih.gov.

Polymeric micelles, self-assembling nanostructures with a hydrophobic core and hydrophilic shell, can encapsulate hydrophobic drugs and offer advantages such as increased solubility, stability, and targeted delivery through passive (EPR effect) or active mechanisms sciopen.comrsc.orgmdpi.commdpi.com. While general information on polymeric micelles as drug carriers is available, specific studies on nimbolide-loaded polymeric micelles were not prominently featured in the search results. However, the principles of micellar delivery could be applicable to nimbolide given its hydrophobic nature.

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other lipid-based nanoparticle systems that can encapsulate both lipophilic and hydrophilic drugs, offer controlled release, and enhance bioavailability drug-dev.comwikipedia.orgmdpi.commdpi.com. SLNs are composed of solid lipids at room temperature, while NLCs contain a mixture of solid and liquid lipids, potentially offering higher drug loading and more controlled release wikipedia.orgmdpi.com. These systems have shown potential for various routes of administration, including dermal and transdermal delivery wikipedia.orgmdpi.com. A niosomal gel formulation of nimbolide has also been developed to improve dermal delivery for the treatment of psoriasis, demonstrating enhanced penetration and anti-inflammatory effects in a preclinical setting nih.gov.

Targeted delivery systems, such as ligand-targeted nanoparticles or antibody-drug conjugates, can direct nimbolide specifically to cancer cells, potentially reducing impact on healthy tissues researchgate.netmdpi.com. The surface of PLGA nanoparticles can be modified with ligands like folic acid or conjugated with polyethylene (B3416737) glycol to achieve targeted delivery nih.govdovepress.commdpi.comamegroups.cn.

These diverse innovative delivery approaches underscore the ongoing efforts to optimize the therapeutic application of nimbolide by improving its pharmacokinetic and pharmacodynamic properties in preclinical research.

Future Directions and Translational Research Challenges for Nimbolide

Development of Next-Generation Nimbolide Analogues with Enhanced Potency and Selectivity

Current research highlights the need for developing nimbolide analogues with improved pharmacological properties. While nimbolide itself shows potent effects against various cancer cell lines and in preclinical animal models, enhancing its potency and selectivity could lead to more effective therapies with potentially reduced off-target effects researchgate.netnih.gov. Studies have explored the synthesis of nimbolide analogues, focusing on modifying specific structural features like the enone moiety and lactone ring, which are considered essential pharmacophores for its activity chemrxiv.orgnih.gov.

Modular synthesis approaches are being investigated to create a library of analogues to systematically evaluate their structure-activity relationships (SAR) chemrxiv.orgnih.gov. For instance, modifications aimed at increasing PARP1 trapping efficacy have been explored, suggesting that specific structural alterations can enhance the desired biological activity chemrxiv.org. The development of synthetically tractable covalent ligand scaffolds that target specific sites, such as C8 of RNF114, is also an area of ongoing research nih.gov.

Table 1: Examples of Nimbolide Analogues and Their Preliminary Activity

Compound NameStructural ModificationObserved Activity/Focus
IM-1372-Kn-13Novel synthetic derivativeInhibition of pancreatic cancer cell growth and apoptosis induction google.com
28-DeoxynimbolideLacks detailed mechanistic studies in vivoShares cytotoxicity with nimbolide
Nimbolide-based degrader (e.g., XH2)Nimbolide linked to a BRD4 inhibitor (JQ1) via a linkerTargeted protein degradation of BRD4 by recruiting RNF114 researchgate.net

Future efforts should focus on rational design based on detailed mechanistic understanding and SAR studies to generate analogues with optimized potency, selectivity for cancer cells over normal cells, and improved pharmacokinetic profiles.

Comprehensive Preclinical Pharmacodynamic and Target Engagement Validation

While numerous pharmacodynamic (PD) studies have been conducted for nimbolide, a lack of systematic preclinical pharmacokinetic (PK) and long-term toxicological studies hinders its progression in the drug development pipeline nih.govresearchgate.net. Comprehensive preclinical validation is vital to determine appropriate dosage ranges and ensure safety for first-in-human clinical trials nih.govresearchgate.net.

Target engagement, confirming that a drug candidate interacts with its intended molecular target in a biological setting, is a critical aspect of preclinical validation pelagobio.comnuvisan.com. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to measure target engagement directly in intact cells and tissues under physiological conditions, providing label-free and unbiased assessment of drug-target interactions pelagobio.com. Inadequate preclinical target validation is a primary reason for drug development failures, emphasizing the need for robust studies to establish the biological relevance of identified targets and confirm that modulating these targets leads to the desired therapeutic effect pelagobio.com.

Identifying target engagement and pharmacodynamic biomarkers is also crucial. This involves combining experimental approaches with bioinformatics and literature studies to gain early insights into the mode of action and de-risk projects by focusing on on-target activity nuvisan.com.

Integration of Multi-Omics Technologies for Deeper Mechanistic Insights

Understanding the intricate molecular mechanisms underlying nimbolide's effects is crucial for its successful development. Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to gain deeper mechanistic insights researchgate.netbiorxiv.orgfrontiersin.org.

Activity-based protein profiling (ABPP) chemoproteomic platforms have been successfully used to map the proteome-wide targets of nimbolide. These studies revealed that nimbolide reacts with a specific cysteine residue (C8) in the E3 ubiquitin ligase RNF114, disrupting its substrate recognition and leading to the stabilization of tumor suppressors like p21 nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org. This discovery highlights the utility of omics-based techniques in identifying direct protein targets of natural products researchgate.netbiorxiv.org.

Integrating multi-omics data can help to untangle the complexity of cancer at a systemic level and identify molecular alterations at different omics levels frontiersin.org. This can lead to a more comprehensive understanding of how nimbolide modulates various signaling pathways involved in cancer progression, such as those related to inflammation, invasion, survival, growth, metastasis, and angiogenesis researchgate.netresearchgate.net. Future research should leverage integrated multi-omics strategies to identify additional targets, understand off-target effects, and elucidate the complete molecular network influenced by nimbolide treatment.

Exploration of Nimbolide in Novel Therapeutic Modalities and Combination Strategies

Nimbolide's ability to target specific proteins and pathways suggests its potential in novel therapeutic modalities beyond traditional chemotherapy. Its interaction with RNF114 has opened avenues for exploring nimbolide in targeted protein degradation applications, such as the development of PROTACs (proteolysis-targeting chimeras) chemrxiv.orgnih.govresearchgate.netbiorxiv.orgbiorxiv.orgdundee.ac.uk. Nimbolide-based degraders have shown the ability to recruit RNF114 for the degradation of target proteins like BRD4 researchgate.netbiorxiv.org.

Furthermore, combining nimbolide with existing therapies holds promise for enhancing efficacy and overcoming drug resistance. Preclinical studies have explored the synergistic effects of nimbolide in combination with other agents. For example, nimbolide has been shown to synergize with TRAIL (TNF-related apoptosis-inducing ligand) to induce apoptosis in tumor cell lines nih.gov. Combinations with conventional chemotherapeutic drugs are also being investigated to explore potential synergistic interactions and improve treatment outcomes, particularly in cancers like lung cancer where drug resistance is a significant challenge researchgate.netmdpi.com.

Future research should systematically evaluate nimbolide in combination with various targeted therapies, immunotherapies, and conventional chemotherapeutics to identify synergistic interactions and develop more effective treatment regimens.

Addressing Research Gaps for Accelerating Nimbolide's Preclinical Development as a Lead Compound

Several research gaps need to be addressed to accelerate nimbolide's preclinical development. These include the need for comprehensive pharmacokinetic data in humans, as current data are scarce researchgate.net. Poor oral bioavailability due to high lipophilicity is a challenge that requires the development of novel formulations or delivery strategies researchgate.net.

Standardization of nimbolide concentration and purity in neem extracts is necessary to ensure consistency and reproducibility of research results researchgate.net. More in-depth mechanistic in vivo studies are needed to complement the existing in vitro data researchgate.net. Identifying which cancer types are most responsive to nimbolide treatment requires further investigation due to the heterogeneity of cancers researchgate.net.

Detailed toxicological data, especially from long-term studies, are limited, and understanding the safety profile is essential for clinical application researchgate.net. The potential for drug resistance development and the effectiveness of nimbolide in combination therapies also require further exploration researchgate.net. Addressing these gaps through systematic preclinical research, including robust PK/PD studies and comprehensive toxicological assessments, is crucial for supporting the translation of nimbolide into clinical trials nih.govresearchgate.net.

Table 2: Key Research Gaps in Nimbolide Preclinical Development

Research GapImplication for Development
Scarce human pharmacokinetic dataHinders understanding of therapeutic window and dosing researchgate.net
Poor oral bioavailabilityChallenges oral administration route researchgate.net
Variability in nimbolide concentration/purityLeads to inconsistent research results researchgate.net
Limited comprehensive long-term toxicological dataEssential for assessing safety profile researchgate.net
Insufficient understanding of drug resistanceImpacts long-term efficacy researchgate.net

Filling these research gaps will provide the necessary data to support regulatory submissions and facilitate the progression of nimbolide as a promising lead compound towards clinical investigation.

Q & A

Q. What molecular mechanisms underlie nimbolide's inhibition of cancer cell invasion and migration?

Nimbolide suppresses invasion and metastasis by downregulating uPA/uPAR signaling, chemokine expression (e.g., CXCL1, CXCR4), and matrix metalloproteinases (MMP-2/MMP-9) while upregulating TIMP-2, as demonstrated in MCF-7 and MDA-MB-231 breast cancer models. Methodologically, real-time PCR and Western blotting are critical for validating mRNA/protein expression changes, complemented by transwell invasion and scratch wound healing assays to quantify migratory inhibition .

Q. How does nimbolide modulate oxidative stress and inflammation in cancer models?

Nimbolide enhances antioxidant enzymes (HO-1, NQO-1) via Nrf2 activation and suppresses NF-κB and MAPK pathways, reducing pro-inflammatory cytokines. Experimental approaches include ROS detection assays (e.g., DCFH-DA), electrophoretic mobility shift assays (EMSA) for NF-κB DNA binding, and immunohistochemistry to assess inflammatory markers in murine models .

Q. What in vitro assays are most reliable for assessing nimbolide's cytotoxicity?

Resazurin (Alamar Blue) assays are widely used for IC50 determination across cell lines (e.g., CCRF-CEM leukemia, U87.MG glioblastoma). Hypersensitivity in ABCB1/MDR1-overexpressing cells (e.g., CEM/ADR5000) requires collateral sensitivity validation via qPCR for ABCB1 mRNA and P-glycoprotein functional assays .

Advanced Research Questions

Q. How does nimbolide induce synthetic lethality in BRCA-mutated cancers?

Nimbolide targets RNF114, a ubiquitin ligase, to induce PARP1 trapping—a mechanism distinct from traditional PARP inhibitors. This was identified via chromatin fractionation assays, quantitative proteomics, and PARylation inhibition studies. Validation includes BRCA1/2-deficient cell line models (e.g., HCC1937) and synergy assays with DNA-damaging agents .

Q. What experimental strategies resolve contradictions in nimbolide's multidrug resistance (MDR) modulation?

Discrepancies in ABCB1/ABCG2-mediated resistance require isogenic cell line pairs (e.g., ABCB1-transfected HEK293 vs. parental) and transcriptome-wide COMPARE analyses of NCI-60 cell panels. Hierarchical clustering of microarray data identifies NF-κB and HIF1α as key determinants of sensitivity .

Q. How can nimbolide's structural analogs enhance PARP1 trapping efficacy?

Modular synthesis via sulfonyl hydrazide-mediated etherification and radical cyclization enables analog generation. Structure-activity relationship (SAR) studies prioritize C7-C8 epoxide and α,β-unsaturated ketone moieties. In vitro PARP1 trapping is quantified via immunofluorescence and Western blot for PAR accumulation .

Q. What in vivo models best capture nimbolide's anti-metastatic effects?

Orthotopic xenografts (e.g., pancreatic cancer in murine models) and intravital imaging track metastasis inhibition. Biomarkers include EMT markers (E-cadherin, Snail) and circulating tumor cells (CTCs). Dose optimization requires pharmacokinetic studies measuring plasma half-life and tissue distribution .

Methodological Considerations

Q. How to address variability in IC50 values across cell lines?

Standardize assays using cell viability normalization (e.g., ATP-based luminescence) and account for genetic heterogeneity via whole-exome sequencing. For example, TP53 wild-type vs. knockout HCT116 lines reveal EGFR/TP53-independent cytotoxicity, necessitating pathway-focused CRISPR screens .

Q. What bioinformatics tools analyze nimbolide's transcriptomic impact?

Chipster™ and Ingenuity Pathway Analysis (IPA)™ identify deregulated genes (e.g., PTEN, MYC) in leukemia models. Reverse COMPARE analysis correlates mRNA expression with nimbolide sensitivity, highlighting HIF1α as a predictive biomarker .

Q. How to optimize nimbolide delivery for blood-brain barrier penetration in neuroprotection studies?

Nanoformulations (e.g., lipid-based carriers) are tested in BV2 microglia and sciatic nerve ligation models. Neuroinflammatory markers (e.g., phospho-IκB, NF-κB acetylation) are assessed via flow cytometry and chromatin immunoprecipitation (ChIP) .

Data Interpretation Challenges

Q. Why do some studies report conflicting effects on ABCB1/MDR1 expression?

Tissue-specific regulation (e.g., PTEN upregulation in leukemia vs. null effects in glioblastoma) and off-target kinase inhibition (e.g., JNK/MAPK) may explain discrepancies. Functional rescue experiments (e.g., PTEN siRNA) clarify context-dependent mechanisms .

Q. How to reconcile nimbolide's dual pro-apoptotic and antioxidant roles?

Time-course experiments differentiate early ROS scavenging (Nrf2 activation) from late apoptosis induction (caspase-3 cleavage). Dual fluorescent probes (e.g., MitoSOX for mitochondrial ROS) and live-cell imaging resolve temporal dynamics .

Future Directions

Q. What combinatorial therapies enhance nimbolide's efficacy in vivo?

Preclinical trials with gemcitabine (pancreatic cancer) or cisplatin (neurotoxicity models) use synergistic dose matrices (Chou-Talalay method). Transcriptomic profiling identifies co-targetable pathways (e.g., IGF-IR/Akt/ERK) .

Q. How to validate nimbolide's epigenetic modulation in fibrosis models?

ChIP-seq for TGF-β/Smad3 binding and histone acetylation (H3K27ac) in bleomycin-induced scleroderma models. Collagen deposition is quantified via Masson’s trichrome staining and hydroxyproline assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.